2,3-Dichlorobenzenesulfonyl chloride
Overview
Description
2,3-Dichlorobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring which is further substituted with chlorine atoms. While the specific compound 2,3-dichlorobenzenesulfonyl chloride is not directly mentioned in the provided papers, related compounds with similar structures and functionalities are discussed, such as 2-chlorobenzenesulfonyl chloride , 2-formylbenzenesulfonyl chloride , and various other substituted benzenesulfonyl chlorides . These compounds are typically used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related benzenesulfonyl chlorides often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of a difluoroethoxy-substituted benzenesulfonyl chloride is achieved through regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride are synthesized by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods highlight the versatility of benzenesulfonyl chlorides in chemical synthesis and their ability to undergo further functionalization.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chlorides is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal and molecular-electronic structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride are determined, revealing their organization as molecular crystals with hydrogen bonding . The structure of 2-chlorobenzenesulfonyl chloride is studied by electron diffraction and quantum-chemical methods, providing detailed information on bond lengths, bond angles, and torsion angles . These studies are essential for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Benzenesulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For instance, the reaction of 2-formylbenzenesulfonyl chloride with amines can yield sulfonamido Schiff bases or 2-formylbenzenesulfonamides depending on the amine concentration . The reactivity of these compounds is influenced by their molecular structure, as seen in the selective chlorination of ketones in the presence of chlorosulfonic acid . The structural study of triisopropylbenzenesulfonyl chloride highlights its high selectivity as a condensing agent due to steric effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chlorides are closely related to their molecular structure. Electron diffraction and quantum-chemical studies provide insights into the conformational preferences and potential energy barriers for internal rotation in these molecules . X-ray diffraction methods are used to determine the planarity of the benzene ring and the orientation of substituents, which can affect the compound's reactivity and physical properties . The development of large-scale preparation methods for these compounds also considers their stability and purity, which are critical for industrial applications .
Scientific Research Applications
Molecular Structure Analysis
- Electron Diffraction and Quantum-Chemical Study : The molecular structure of related compounds like 2-chlorobenzenesulfonyl chloride was analyzed using electron diffraction and quantum-chemical methods, revealing significant structural parameters and internal rotation barriers of the sulfonyl chloride group (Petrova et al., 2008).
Key Intermediate in Drug Synthesis
- Development of Preparation Methods : A scalable process was developed for the preparation of 2-(methanesulfonyl)benzenesulfonyl chloride, a derivative used as a key building block in several drug candidates (Meckler & Herr, 2012).
Chlorinating Agent in Organic Synthesis
- Efficient Chlorination of Aldehydes : Trichloromethanesulfonyl chloride, a closely related compound, was found effective for α-chlorination of aldehydes, offering advantages in product workup and minimizing toxic waste formation (Jimeno, Cao, & Renaud, 2016).
Chemical Transformations and Synthesis
- Formation of Chlorinated Aromatic Compounds : Studies showed the role of chloride ion in enhancing dye decoloration in advanced oxidation processes, leading to the formation of chlorinated aromatic compounds (Yuan et al., 2011).
- Synthesis of Privileged Scaffolds : Polymer-supported benzenesulfonamides, prepared from immobilized amines and nitrobenzenesulfonyl chloride, were used in chemical transformations for the synthesis of diverse scaffolds (Fülöpová & Soural, 2015).
Safety And Hazards
2,3-Dichlorobenzenesulfonyl chloride is a dangerous compound. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of contact with skin or eyes, rinse immediately with plenty of water .
properties
IUPAC Name |
2,3-dichlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQODWTNHDKDHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002670 | |
Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzenesulfonyl chloride | |
CAS RN |
82417-45-6 | |
Record name | 2,3-Dichlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82417-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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